molecular formula C17H15NO2 B13740582 (E)-3-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile

(E)-3-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile

Cat. No.: B13740582
M. Wt: 265.31 g/mol
InChI Key: OZEQILUOTMGCBO-XNTDXEJSSA-N
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Description

3,4-Dimethoxy-alpha-phenylcinnamonitrile is an organic compound with the molecular formula C17H15NO2 and a molecular weight of 265.315 g/mol It is characterized by the presence of methoxy groups at the 3 and 4 positions on the phenyl ring and a nitrile group attached to the alpha position of the cinnamic acid derivative

Preparation Methods

The synthesis of 3,4-Dimethoxy-alpha-phenylcinnamonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3,4-Dimethoxy-alpha-phenylcinnamonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction pathway .

Scientific Research Applications

3,4-Dimethoxy-alpha-phenylcinnamonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-alpha-phenylcinnamonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

3,4-Dimethoxy-alpha-phenylcinnamonitrile can be compared with other similar compounds, such as:

  • 2-Methoxy-alpha-phenylcinnamonitrile
  • Beta-methoxy-alpha-phenylcinnamonitrile
  • 4-Chloro-alpha-phenylcinnamonitrile
  • 4-Methoxy-alpha-phenylcinnamonitrile

These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique combination of methoxy groups at the 3 and 4 positions in 3,4-Dimethoxy-alpha-phenylcinnamonitrile contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C17H15NO2/c1-19-16-9-8-14(12-17(16)20-2)15(10-11-18)13-6-4-3-5-7-13/h3-10,12H,1-2H3/b15-10+

InChI Key

OZEQILUOTMGCBO-XNTDXEJSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C#N)/C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC#N)C2=CC=CC=C2)OC

Origin of Product

United States

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